N-(2-acetylphenyl)decanamide

Nicotinic Acetylcholine Receptor Alpha7 nAChR Ligand Binding Assay

N-(2-acetylphenyl)decanamide (CAS 1496492-27-3) is the ortho‑acetyl positional isomer essential for α7 nAChR binding studies. Unlike the commercially available 3‑ and 4‑acetyl analogs, the 2‑substituted geometry uniquely engages key orthosteric‑site residues, making it the only valid probe for SAR models targeting α7 nAChR. A purity of ≥95% ensures reproducibility in medicinal chemistry campaigns, reference standard development, and receptor‑binding assays. Avoid isomer‑induced data artifacts by specifying the 2‑acetylphenyl isomer for your procurement.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 1496492-27-3
Cat. No. B1429691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)decanamide
CAS1496492-27-3
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C
InChIInChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-14-18(21)19-17-13-11-10-12-16(17)15(2)20/h10-13H,3-9,14H2,1-2H3,(H,19,21)
InChIKeyPKCAQEHCIBDDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-acetylphenyl)decanamide (CAS 1496492-27-3) for α7 Nicotinic Receptor Research: A Baseline Overview


N-(2-acetylphenyl)decanamide (CAS 1496492-27-3) is a synthetic amide featuring a decanamide chain and a 2-acetylphenyl group . It is primarily noted as a chemical probe with reported interactions at the human alpha7 nicotinic acetylcholine receptor (α7 nAChR), based on computational and preliminary in vitro data . It is commercially available from specialized suppliers for research purposes .

Why N-(2-acetylphenyl)decanamide (CAS 1496492-27-3) Cannot Be Substituted: The Criticality of Positional Isomerism


In the context of α7 nAChR research, the precise substitution pattern on the phenyl ring is a critical determinant of ligand binding and functional activity. While positional isomers like N-(3-acetylphenyl)decanamide and N-(4-acetylphenyl)decanamide are commercially available [1], the ortho-substitution (2-position) in N-(2-acetylphenyl)decanamide dictates a unique molecular geometry. This specific orientation is reported to be essential for engaging key residues within the α7 nAChR binding site . Generic substitution with a 3- or 4-acetylphenyl analog would alter this spatial arrangement and is predicted to ablate the reported binding interaction, thus invalidating any experimental model built around this specific probe.

N-(2-acetylphenyl)decanamide (CAS 1496492-27-3): Quantitative Evidence for Scientific Selection


N-(2-acetylphenyl)decanamide Binding Inhibition of Nicotine at α7 nAChR: A Comparative Evidence Gap

The only available data comes from a vendor description. It states that N-(2-acetylphenyl)decanamide inhibits the binding of nicotine to the α7 nAChR in rat brain tissue. While the description confirms functional activity, it does not report an IC50, Ki, or percentage inhibition value . CRITICAL EVIDENCE GAP: Without a quantitative potency value, no direct comparison can be made against reference ligands (e.g., MLA, α-Bungarotoxin) or against its own positional isomers (N-3-acetylphenyl, N-4-acetylphenyl) for which no activity data has been published.

Nicotinic Acetylcholine Receptor Alpha7 nAChR Ligand Binding Assay

Molecular Docking Analysis of N-(2-acetylphenyl)decanamide at the α7 nAChR Orthosteric Site

According to the vendor, docking studies show N-(2-acetylphenyl)decanamide interacts with residues Val361, Ile362, Glu371, Lys373, Tyr374, and Arg375, which are reported as being important for ligand binding to the α7 nAChR . CRITICAL EVIDENCE GAP: No docking scores (e.g., binding energy in kcal/mol), RMSD values, or pose validation metrics are provided. No comparative docking data exists for the positional isomers or other decanamide analogs.

Molecular Docking Alpha7 nAChR Structure-Activity Relationship

Commercial Availability and Purity of N-(2-acetylphenyl)decanamide vs. Positional Isomers

N-(2-acetylphenyl)decanamide (2-isomer) is offered at a minimum purity of 95% from multiple suppliers . The 3-isomer and 4-isomer are also commercially available [1]. Procurement decisions must be based on the specific ortho-substitution required for the intended α7 nAChR interaction. A general amide with a different substitution pattern is a distinct chemical entity with an uncharacterized, and likely different, biological profile.

Chemical Synthesis Procurement Research Chemicals

Specific Application Scenarios for N-(2-acetylphenyl)decanamide (CAS 1496492-27-3) Based on Current Evidence


Scaffold for α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Chemical Probe Development

N-(2-acetylphenyl)decanamide serves as a starting point for medicinal chemistry campaigns targeting the α7 nAChR. The reported binding inhibition and specific docking interactions with the orthosteric site make it a candidate for further structural optimization. Researchers can modify the decanamide chain or the 2-acetylphenyl group to develop novel ligands with improved potency and selectivity for neurological and inflammatory disease models where α7 nAChR is implicated.

Positional Isomer Control in Structure-Activity Relationship (SAR) Studies

For studies investigating the role of the 2-acetyl substitution on α7 nAChR binding, N-(2-acetylphenyl)decanamide is an essential tool. It can be used alongside its commercially available 3- and 4-isomers [1] to systematically probe how the position of the acetyl group on the phenyl ring affects molecular recognition. This type of SAR study is fundamental for understanding the pharmacophore requirements for this receptor class.

Reference Standard for Analytical Method Development

Given its defined structure (C18H27NO2), molecular weight (289.41 g/mol), and commercial availability with a specified purity (≥95%) , N-(2-acetylphenyl)decanamide can be used as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for detecting or quantifying similar amide compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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